2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S.ClH/c1-2-22-8-7-11-15(9-22)27-19(16(11)17(20)23)21-18(24)14-10-25-12-5-3-4-6-13(12)26-14;/h3-6,14H,2,7-10H2,1H3,(H2,20,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRGSMMSZTVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings and functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 378.45 g/mol.
Anticancer Properties
Research indicates that compounds similar to this class exhibit significant anticancer activity through various mechanisms:
- Hedgehog Pathway Inhibition : Compounds with similar structural motifs have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in several types of cancers. For instance, modifications in the thienopyrimidine core have been associated with enhanced potency against cancer cell lines by blocking Gli-dependent signaling pathways .
- PARP Inhibition : The compound's structure suggests potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are known for their role in cancer therapy, particularly in tumors with BRCA mutations. Studies have demonstrated that derivatives of related compounds effectively inhibit PARP activity, leading to increased cancer cell death .
Antimicrobial Activity
Preliminary studies have suggested potential antimicrobial properties against various pathogens. Compounds derived from the benzodioxine scaffold have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb), indicating a broad spectrum of antimicrobial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of carboxamide groups in the structure allows for interaction with key enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : By affecting signaling pathways like Hh and PARP pathways, the compound may alter gene expression profiles related to cell proliferation and apoptosis.
- Cell Cycle Arrest : Similar compounds have been documented to induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
Case Studies
Several studies highlight the biological efficacy of compounds within this chemical class:
- Study on Hh Inhibitors : A study published in Nature Reviews demonstrated that structural modifications in thienopyrimidine derivatives led to improved inhibition of Hh signaling in vitro and in vivo models .
- PARP Inhibitors Development : Research focused on synthesizing derivatives from the benzodioxine scaffold indicated promising results in inhibiting PARP1 activity, showcasing their potential as anticancer agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of the compound exhibit significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced tumor growth in xenograft models by inducing programmed cell death in cancer cells .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary assays revealed that it possesses activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
1.3 Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. It has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer's disease .
Pharmacology
2.1 Pharmacokinetics and Bioavailability
Pharmacokinetic studies have indicated favorable absorption characteristics for the compound, with promising bioavailability profiles observed in animal models. The compound's chemical structure allows for effective permeability across biological membranes, enhancing its therapeutic potential .
2.2 Drug Formulation Development
The compound is being explored as a lead candidate for new drug formulations aimed at improving delivery systems for targeted therapies. Its unique properties allow for the development of nanoparticles or liposomal formulations that can enhance solubility and stability .
Material Science
3.1 Organic Electronics
In material science, the compound has been investigated for its potential use in organic electronic devices due to its semiconducting properties. Research has shown that it can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to improved charge transport and device efficiency .
3.2 Coatings and Polymers
The compound's chemical stability and functional groups make it suitable for developing advanced coatings and polymers with enhanced durability and resistance to environmental factors. This application is particularly relevant in industrial settings where material performance is critical .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydrothieno[2,3-c]pyridine Derivatives
The tetrahydrothieno[2,3-c]pyridine scaffold is shared with several bioactive compounds. Key comparisons include:
Key Observations :
- Bioactivity Trends : QSAR models () indicate that electron-withdrawing groups at the 2-position enhance anti-mycobacterial activity. The dihydrobenzodioxine carboxamido group in the target compound, with its oxygen-rich structure, may mimic such electronic effects.
Dihydrobenzo[b][1,4]dioxine-Containing Compounds
The dihydrobenzodioxine moiety is also found in other pharmacophores:
Key Observations :
- Core Flexibility: Replacing the pyrrolidine core () with a tetrahydrothieno[2,3-c]pyridine scaffold introduces sulfur-based heteroaromaticity, which may alter binding to targets like adenosine receptors (see ).
Thiophene/Benzoyl Derivatives (SAR Insights)
highlights structure-activity relationships (SAR) for 2-amino-3-benzoylthiophenes:
- 4-Position Substitution: Alkyl groups (e.g., methyl) enhance allosteric modulation of adenosine A1 receptors. The 6-ethyl group in the target compound may similarly stabilize receptor interactions .
- Phenyl Ring Substitutions : A 3-(trifluoromethyl) group optimizes activity in thiophene derivatives. While absent in the target compound, its dihydrobenzodioxine group may provide analogous steric and electronic effects.
Research Findings and Implications
Anti-Mycobacterial Potential
- The QSAR model in predicts that 2,6-disubstituted tetrahydrothieno[2,3-c]pyridines with moderate lipophilicity (ClogP ~3.5) exhibit optimal anti-mycobacterial activity.
NMR and Structural Analysis
- demonstrates that substituent changes in similar bicyclic compounds (e.g., rapamycin analogs) alter NMR chemical shifts in specific regions (e.g., positions 29–44). For the target compound, the dihydrobenzodioxine group would likely perturb shifts in analogous regions, impacting solubility or binding dynamics .
Q & A
Q. What are the key synthetic strategies for constructing the tetrahydrothieno[2,3-c]pyridine core in this compound?
The tetrahydrothieno[2,3-c]pyridine scaffold can be synthesized via cyclization reactions using ethyl 2-amino derivatives as precursors. For example, ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (a structurally related compound) was synthesized through a [4+2] cycloaddition followed by thiophene ring formation, as confirmed by X-ray crystallography . Key steps include:
- Cyclization : Use of acid catalysts (e.g., HCl) to promote intramolecular ring closure.
- Functionalization : Amidation or carboxamide coupling at the 2-position using activated carbonyl intermediates.
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
Q. How should researchers characterize the stereochemistry and purity of this compound?
Methodological approaches include:
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous tetrahydrothieno[2,3-c]pyridine derivatives .
- Chiral HPLC : Separate enantiomers using a CHIRALPAK® column with a mobile phase of hexane/isopropanol.
- NMR Spectroscopy : Analyze - and -NMR for diastereomeric splitting (e.g., coupling constants in the thieno-pyridine ring).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.
Q. What safety protocols are critical when handling this compound’s intermediates?
Refer to safety data sheets (SDS) for structurally similar compounds:
- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during amidation) .
- Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound’s benzodioxine moiety?
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Search : Use software like GRRM to identify low-energy pathways for benzodioxine ring formation .
- Transition State Analysis : Map energy barriers for key steps (e.g., cyclization) to prioritize reaction conditions.
- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts (e.g., toluene/DMAP for carboxamide coupling) .
Q. What experimental design strategies resolve contradictions in biological activity data?
Apply factorial design and statistical analysis:
- Design of Experiments (DoE) : Vary parameters (e.g., pH, temperature) to identify interactions affecting bioactivity .
- Response Surface Methodology (RSM) : Optimize reaction yields while minimizing side products.
- Meta-Analysis : Compare datasets across studies to isolate variables (e.g., solvent polarity’s impact on solubility and potency) .
Q. How can researchers address challenges in stereoselective synthesis of the ethyl-substituted tetrahydrothieno-pyridine ring?
Advanced strategies include:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions.
- Dynamic Kinetic Resolution : Employ enzymes or organocatalysts to favor a single enantiomer during ring closure.
- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts for purification .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS .
- Metabolite Profiling : Use hepatocyte assays to identify oxidative metabolites (e.g., CYP450-mediated N-deethylation).
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations (e.g., -20°C for long-term stability) .
Data Analysis & Interpretation
Q. How should conflicting solubility data between computational predictions and experimental results be reconciled?
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers with varying ionic strength.
- Hansen Solubility Parameters : Compare predicted vs. observed values to refine computational models .
- Co-Solvency Studies : Use blends (e.g., PEG-400/water) to enhance solubility, guided by HSPiP software .
Q. What statistical tools are recommended for analyzing dose-response relationships in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
